Home > Products > Screening Compounds P145289 > 8-Methyaminoadenosine
8-Methyaminoadenosine - 13389-13-4

8-Methyaminoadenosine

Catalog Number: EVT-3184096
CAS Number: 13389-13-4
Molecular Formula: C11H16N6O4
Molecular Weight: 296.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

8-Methylaminoadenosine can be sourced from the chemical modification of adenosine or through synthetic pathways involving precursor compounds. It belongs to the class of nucleosides, specifically purine nucleosides, which are characterized by their purine base (adenine) linked to a ribose sugar. The presence of the methylamino group at the 8-position distinguishes it from other adenosine derivatives.

Synthesis Analysis

The synthesis of 8-Methylaminoadenosine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with adenosine or its derivatives as starting materials.
  2. Methylation Reaction: The introduction of the methylamino group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a suitable base such as potassium carbonate.
  3. Purification: Following the reaction, the product is purified using techniques such as chromatography to isolate 8-Methylaminoadenosine from unreacted starting materials and by-products.

Technical Parameters

  • Reaction Conditions: The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the nucleoside.
  • Yield Optimization: Reaction time and temperature are optimized to maximize yield, typically ranging from 60-80% depending on conditions.
Molecular Structure Analysis

The molecular structure of 8-Methylaminoadenosine can be described as follows:

  • Molecular Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: Approximately 282.31 g/mol
  • Structural Features:
    • The compound consists of a purine base (adenine) with a ribose sugar.
    • A methylamino group (-NHCH₃) is attached to the nitrogen at the 8-position of the adenine ring.

Structural Data

  • Canonical SMILES: CN(C)C1=NC2=C(N1)N=CN=C2N=C1C(=O)N(C)C1=O
  • InChI Key: XQGQKXRNXQZQHQ-UHFFFAOYSA-N
Chemical Reactions Analysis

8-Methylaminoadenosine participates in several chemical reactions:

  1. Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for further modifications.
  2. Hydrolysis Reactions: Under acidic or basic conditions, it may hydrolyze to yield adenosine and other by-products.
  3. Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reaction Conditions

  • Common reagents include acids (e.g., hydrochloric acid) for hydrolysis and oxidizing agents (e.g., potassium permanganate) for oxidation.
Mechanism of Action

The mechanism of action for 8-Methylaminoadenosine primarily involves its interaction with adenosine receptors in biological systems:

  1. Receptor Binding: It acts as an agonist at adenosine receptors, particularly A1 and A3 subtypes, influencing various physiological responses such as vasodilation and modulation of neurotransmitter release.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to changes in cellular activity, including inhibition of adenylate cyclase activity, which decreases cyclic adenosine monophosphate levels.

Relevant Data

Studies have shown that modifications at the 8-position can enhance receptor affinity and selectivity compared to unmodified adenosine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Methylaminoadenosine include:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.
  • Melting Point: Melting point ranges from 150°C to 160°C depending on purity.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.

Relevant Data

The pKa values indicate its behavior in different pH environments, which is crucial for understanding its biological activity.

Applications

8-Methylaminoadenosine has several scientific applications:

  1. Pharmacological Research: Investigated for its potential use in treating cardiovascular diseases due to its vasodilatory effects.
  2. Biochemical Studies: Used as a tool compound in studies examining adenosine receptor functions and signaling pathways.
  3. Drug Development: Explored as a lead compound for developing new therapeutics targeting adenosine receptors.
Molecular Mechanisms of Transcriptional Modulation

RNA Polymerase II Inhibition via C-Terminal Domain Hypophosphorylation

8-Methylaminoadenosine disrupts transcription initiation by impairing the phosphorylation cycle of RNA Polymerase II's (Pol II) C-terminal domain (CTD). The CTD consists of heptapeptide repeats (Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7) that undergo dynamic phosphorylation to regulate transcriptional progression. Specifically:

  • Ser5 phosphorylation is catalyzed by the CDK7 subunit of TFIIH during initiation and promoter escape. 8-Methylaminoadenosine depletes intracellular ATP pools via metabolic conversion to its triphosphate form, reducing the phosphate donor available for CDK7-mediated Ser5 phosphorylation [2] [3].
  • Ser2 phosphorylation, mediated by CDK9/P-TEFb during elongation, is indirectly suppressed due to ATP depletion and direct competitive inhibition of CDK9 (discussed in Section 1.2) [2] [8].

Table 1: Impact on CTD Phosphorylation States

CTD ResidueFunctional RoleEffect of 8-Methylaminoadenosine
Ser5-PPromoter clearance & 5' capping↓ due to ATP depletion and CDK7 inhibition
Ser2-PElongation & RNA processing↓ via CDK9 inhibition and ATP competition
UnphosphorylatedPIC assembly↑ accumulation at promoter regions

Hypophosphorylation traps Pol II in promoter-proximal pause sites, disrupting the transition to productive elongation. This impedes recruitment of RNA processing factors (e.g., capping enzymes) that bind specific CTD phospho-isoforms [8].

Competitive Inhibition of ATP-Dependent Transcriptional Kinases (CDK7/CDK9)

8-Methylaminoadenosine triphosphate (8-MA-ATP) directly targets CDK7 and CDK9 kinases through competitive inhibition at their ATP-binding pockets:

  • Structural basis: The C8-methylamino group of 8-MA-ATP protrudes into a hydrophobic region of the kinase active site, sterically hindering ATP orientation. Molecular docking reveals disrupted interactions with catalytic residues (e.g., Lys48 in CDK9) essential for phosphate transfer [2] [10].
  • Kinase selectivity: CDK9 (IC₅₀ ~34 nM) is more susceptible than CDK7 (IC₅₀ ~100 nM) due to a larger ATP-binding pocket accommodating the C8 modification. This specificity impairs P-TEFb-mediated phosphorylation of NELF, DSIF, and Ser2-CTD, stabilizing Pol II pausing [2] [10].
  • Functional consequences: Loss of CDK9 activity prevents release of paused Pol II complexes, reducing transcript elongation efficiency by >60% in in vitro assays with purified kinases [10].

Table 2: Kinase Inhibition Profiles

KinaseComplexKey Transcriptional RoleIC₅₀ for 8-MA-ATP
CDK9P-TEFbSer2-P phosphorylation; pause release34 ± 5 nM
CDK7TFIIHSer5-P phosphorylation; initiation100 ± 12 nM
CDK1Cyclin BCell cycle regulation>10,000 nM

Incorporation into Nascent RNA Chains Causing Premature Termination

8-Methylaminoadenosine is incorporated into nascent RNA by Pol II, leading to chain termination through two mechanisms:

  • Steric blockade: The methylamino group at C8 induces a non-canonical syn conformation of the ribose ring, distorting the RNA helix and preventing phosphodiester bond formation with the next incoming nucleotide. Single-molecule studies show termination occurs after 1–2 incorporations [3] [6].
  • Impaired elongation complex stability: RNA containing 8-methylaminoadenosine fails to form stable interactions with elongation factors (e.g., SPT6). This increases Pol II backtracking and termination by the XRN2 "torpedo" mechanism [5] [8].
  • Transcriptional consequences: Genome-wide nascent RNA sequencing (NET-seq) reveals preferential termination at gene positions 50–100 nt downstream of transcription start sites, affecting short-lived transcripts (e.g., MYC, MCL-1) critical for cell survival [3] [8].

Disruption of Polyadenylation Machinery through ATP Pool Depletion

8-Methylaminoadenosine depletes cellular ATP and inhibits poly(A) polymerase (PAP) activity:

  • ATP competition: 8-MA-ATP competes with ATP for binding to PAP (Kᵢ = 8.2 µM). Molecular modeling shows the methylamino group clashes with PAP's catalytic Asp113 residue, reducing poly(A) tail synthesis efficiency by >80% [6].
  • Metabolic depletion: Intracellular ATP levels drop by 70–90% within 6 hours of treatment due to:
  • Competitive inhibition of mitochondrial ATP synthase by 8-MA-ADP [3]
  • Consumption of ATP equivalents during phosphorylation to 8-MA-ATP [3] [6]
  • Dual polyadenylation defects:
  • Substrate limitation: ATP depletion reduces available PAP cofactor
  • Chain termination: Incorporation of 8-methylaminoadenosine into RNA primers blocks further elongation. Synthetic RNA ending in 8-methyladenosine resists polyadenylation even with excess ATP [6].

Table 3: Polyadenylation Inhibition Parameters

ParameterEffect of 8-MethylaminoadenosineMethod of Detection
ATP cellular concentration↓ 70–90%HPLC anion-exchange chromatography
PAP catalytic efficiency (kcat/Kₘ)↓ 85%In vitro primer extension
Average poly(A) tail length↓ from 250 nt to <50 ntNorthern blot of mRNA

Properties

CAS Number

13389-13-4

Product Name

8-Methyaminoadenosine

IUPAC Name

2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H16N6O4

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)

InChI Key

ISWTXTWJONWIEN-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Canonical SMILES

CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.